Methyl 2-methyloxolane-3-carboxylate
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Overview
Description
Methyl 2-methyloxolane-3-carboxylate is an organic compound belonging to the class of oxolanes It is characterized by a five-membered ring containing an oxygen atom and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methyloxolane-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methyl-1,3-butanediol with an acid catalyst can yield the desired oxolane ring structure.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyloxolane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane ketones, while reduction can produce oxolane alcohols.
Scientific Research Applications
Methyl 2-methyloxolane-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving oxolane derivatives.
Industry: It serves as a solvent and intermediate in the production of various chemicals.
Mechanism of Action
The mechanism by which methyl 2-methyloxolane-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxolane ring structure allows for specific binding interactions, which can modulate the activity of these targets. Pathways involved may include metabolic processes and signal transduction cascades.
Comparison with Similar Compounds
Similar Compounds
2-Methyloxolane: A related compound with similar solvent properties.
Methyl 2-methyltetrahydrofuran-3-carboxylate: Another ester derivative with comparable reactivity.
Uniqueness
Methyl 2-methyloxolane-3-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring precise control over reactivity and interactions.
Properties
IUPAC Name |
methyl 2-methyloxolane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5-6(3-4-10-5)7(8)9-2/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQJAUHKZQYHKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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